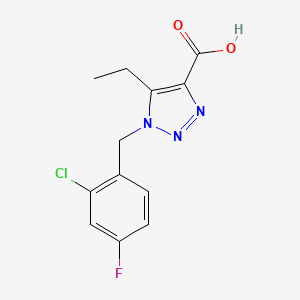

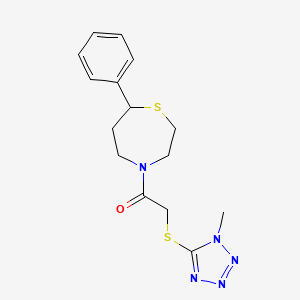

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

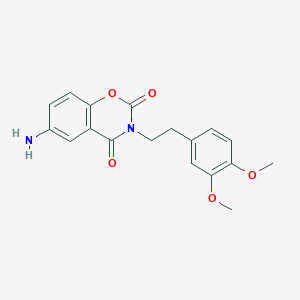

The compound contains a 1,3,5-trimethyl-1H-pyrazole moiety, which is a type of pyrazole with three methyl groups at positions 1, 3, and 5 . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is further substituted with a carbonyl group, an azetidin-3-yl group, and an oxazolidine-2,4-dione group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethyl-1H-pyrazole core would provide a planar, aromatic center to the molecule. The carbonyl group would introduce polarity, the azetidin-3-yl group would add a three-membered ring structure, and the oxazolidine-2,4-dione group would introduce another heterocyclic ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is typically quite reactive. The azetidin-3-yl and oxazolidine-2,4-dione groups might also participate in reactions, particularly if conditions were such that ring-opening reactions could occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group could result in the compound having a higher boiling point and being polar. The aromatic pyrazole core might contribute to the compound being relatively stable .科学的研究の応用

Antibacterial Activity

Research has demonstrated the antibacterial potential of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This class of compounds, including variations with pyrazole moieties, showed significant activity, underlining their potential as novel antibiotics with broad-spectrum capabilities (Genin et al., 2000).

Synthetic Methodologies

The synthesis and base-catalyzed ring transformation of azetidinyl thiazolones, including compounds structurally related to the query compound, have been explored to define the structural prerequisites for specific ring transformations. These studies contribute to the development of novel synthetic routes for the preparation of heterocyclic compounds, which are valuable in medicinal chemistry (Sápi et al., 1997).

Mechanistic Studies

Investigations into the reactions of β-amino alcohols with 1,1′-carbonyldiimidazole, influenced by the nitrogen substituent, highlight the synthetic utility of oxazolidinone derivatives in creating complex molecular frameworks. These studies provide insights into the reactivity and mechanism of formation for various cyclic and acyclic compounds, which are relevant in pharmaceutical synthesis (Cutugno et al., 2001).

Fungicidal Applications

Famoxadone, a derivative within the oxazolidinone class, showcases the application of these compounds in agriculture as effective fungicides against a range of plant pathogens. The development of famoxadone emphasizes the versatility of oxazolidinone derivatives in both medical and agricultural fields, providing a foundation for the discovery of new fungicidal agents (Sternberg et al., 2001).

将来の方向性

The future research directions for this compound could include exploring its potential biological activities, given that many pyrazole derivatives have been found to have various types of biological activity. Additionally, further studies could be conducted to explore its reactivity and potential uses in chemical synthesis .

特性

IUPAC Name |

3-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-8-12(9(2)16(3)15-8)13(20)17-4-10(5-17)6-18-11(19)7-22-14(18)21/h10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKXRIPMMYSHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

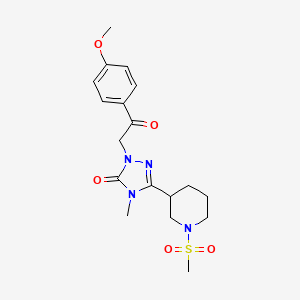

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

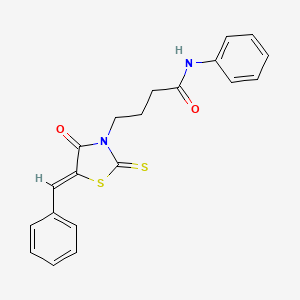

![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)

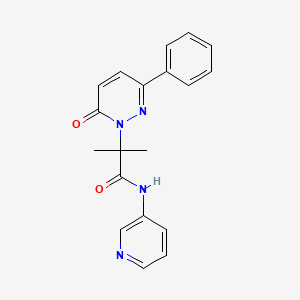

![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)